molecular formula C12H18N2O2S B12644340 Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- CAS No. 953715-58-7

Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)-

Cat. No.: B12644340
CAS No.: 953715-58-7
M. Wt: 254.35 g/mol
InChI Key: RYTQBQASVSDMBJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- is a complex organic compound that features a benzenamine core with a sulfonyl group attached to a hexahydro-1H-azepin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenamine with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with hexahydro-1H-azepine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The hexahydro-1H-azepin-1-yl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 2-(hexahydro-1H-azepin-3-yl)-
  • Benzenamine, 2-(hexahydro-1H-azepin-1-yl)-5-(1-piperidinylsulfonyl)-

Uniqueness

Benzenamine, 2-((hexahydro-1H-azepin-1-yl)sulfonyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

953715-58-7

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

2-(azepan-1-ylsulfonyl)aniline

InChI

InChI=1S/C12H18N2O2S/c13-11-7-3-4-8-12(11)17(15,16)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2

InChI Key

RYTQBQASVSDMBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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